2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate
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Overview
Description
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate is an organofluorine compound characterized by the presence of both difluoromethyl and trifluoromethanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-3-methylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2,2-Difluoro-3-methylbutanol+Trifluoromethanesulfonic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an alkoxide would yield an ether, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis:
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of fluorinated materials with unique properties, such as increased thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate involves its ability to act as a trifluoromethylating agent. The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-fluorine bonds. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-methylbutanol: The precursor to 2,2-Difluoro-3-methylbutyltrifluoromethanesulfonate, lacking the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Anhydride: Used in the synthesis of the target compound, it is a powerful trifluoromethylating agent.
2,2-Difluoroethyltrifluoromethanesulfonate: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both difluoromethyl and trifluoromethanesulfonate groups, which impart distinct reactivity and properties. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile reagent in various applications.
Properties
Molecular Formula |
C6H9F5O3S |
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Molecular Weight |
256.19 g/mol |
IUPAC Name |
(2,2-difluoro-3-methylbutyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H9F5O3S/c1-4(2)5(7,8)3-14-15(12,13)6(9,10)11/h4H,3H2,1-2H3 |
InChI Key |
ADICYMBYPDKEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COS(=O)(=O)C(F)(F)F)(F)F |
Origin of Product |
United States |
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